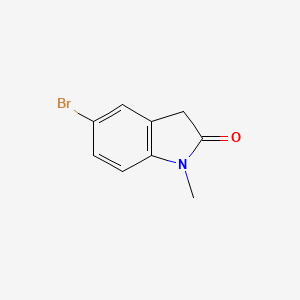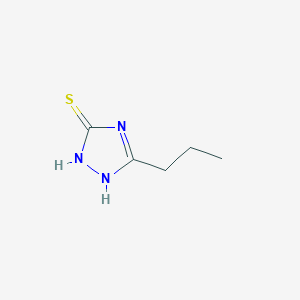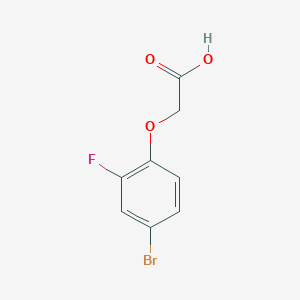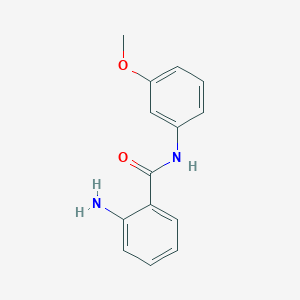
2-amino-N-(3-methoxyphenyl)benzamide
説明
“2-amino-N-(3-methoxyphenyl)benzamide” belongs to the class of organic compounds known as alpha amino acid amides . It is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .
Synthesis Analysis
The synthesis of benzamides, including “2-amino-N-(3-methoxyphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “2-amino-N-(3-methoxyphenyl)benzamide” is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
The compound “2-amino-N-(3-methoxyphenyl)benzamide” has a molecular weight of 242.28 . It is a solid at room temperature .科学的研究の応用
Synthesis of Benzamides
- Scientific Field : Organic Chemistry
- Application Summary : Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .
- Methods of Application : The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .
- Results or Outcomes : The synthesis of benzamides through this method is highly efficient and eco-friendly .
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Application Summary : Benzamides, including 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, have been found to have antioxidant and antibacterial activities .
- Methods of Application : Benzamides were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
Pharmaceutical Applications
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Benzamides are used widely in the pharmaceutical industry . They are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), and lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .
- Methods of Application : Amide compounds are usually produced from the reaction between carboxylic acids and amines at high temperature .
- Results or Outcomes : Amide compounds are widely used in industries such as paper, plastic and rubber and in agricultural areas . They are also used as an intermediate product in the synthesis of therapeutic agents .
Continuous Synthesis
- Scientific Field : Chemical Engineering
- Application Summary : The continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide has been studied .
- Methods of Application : The details of the method are not specified in the search results .
- Results or Outcomes : The results of the study are not specified in the search results .
Building Blocks in Chemical Synthesis
- Scientific Field : Chemical Synthesis
- Application Summary : “2-amino-N-(3-methoxyphenyl)benzamide” is used as a building block in chemical synthesis . It is used in the preparation of various organic compounds .
- Methods of Application : The specific methods of application are not specified in the search results .
- Results or Outcomes : The results of the study are not specified in the search results .
Continuous Synthesis
- Scientific Field : Chemical Engineering
- Application Summary : The continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide has been studied .
- Methods of Application : The details of the method are not specified in the search results .
- Results or Outcomes : The results of the study are not specified in the search results .
Safety And Hazards
将来の方向性
The future directions for “2-amino-N-(3-methoxyphenyl)benzamide” could involve further exploration of its synthesis methods, as well as its potential applications in various industries .
Relevant Papers The relevant papers for “2-amino-N-(3-methoxyphenyl)benzamide” include studies on its synthesis , its role as an inhibitor of poly ADP ribose polymerase (PARP) , and its physical and chemical properties .
特性
IUPAC Name |
2-amino-N-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPJJIVWFKEGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368684 | |
| Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-methoxyphenyl)benzamide | |
CAS RN |
74699-52-8 | |
| Record name | 2-amino-N-(3-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-2,6-diphenyl-4H-4lambda*5*-[1,4]oxaphosphinin-4-ol](/img/structure/B1271066.png)
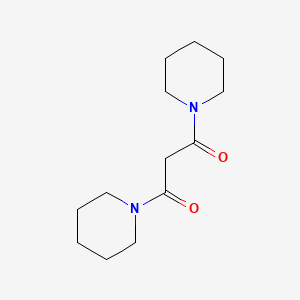
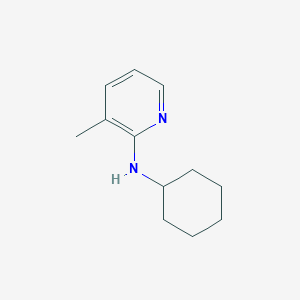
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)
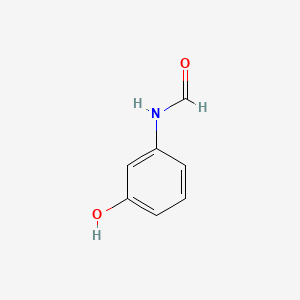
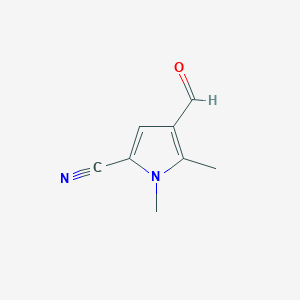
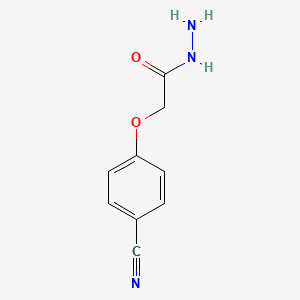
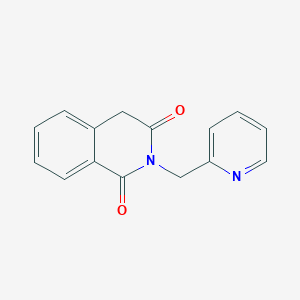
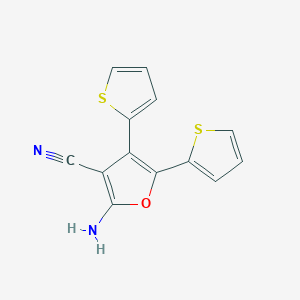
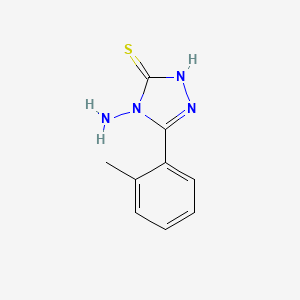
![1'-Benzylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1271121.png)
